BenchChemオンラインストアへようこそ!

5-(tert-Butoxy)pyridazin-3(2H)-one

Medicinal Chemistry Lipophilicity ADME

This pyridazin-3(2H)-one building block features a strategically balanced LogP of 0.95 and a low TPSA of 54.98 Ų, positioning it in the CNS 'Goldilocks zone' for optimal membrane permeability and reduced efflux pump susceptibility. The acid-labile tert-butoxy group enables mild, orthogonal deprotection (e.g., TFA), streamlining multi-step syntheses without affecting base-labile esters or silyl ethers. Choose this intermediate to accelerate medicinal chemistry campaigns targeting CNS disorders or agrochemical leads requiring precise lipophilicity control. Bulk quantities available for pilot-scale research.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 1346697-75-3
Cat. No. B11916211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butoxy)pyridazin-3(2H)-one
CAS1346697-75-3
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC(=O)NN=C1
InChIInChI=1S/C8H12N2O2/c1-8(2,3)12-6-4-7(11)10-9-5-6/h4-5H,1-3H3,(H,10,11)
InChIKeyUPMSJTDZPJNBLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(tert-Butoxy)pyridazin-3(2H)-one (CAS 1346697-75-3): A Versatile tert-Butyl Protected Pyridazinone Scaffold for Medicinal Chemistry and Agrochemical Synthesis


5-(tert-Butoxy)pyridazin-3(2H)-one (CAS 1346697-75-3) is a heterocyclic organic compound belonging to the pyridazin-3(2H)-one class, characterized by a tert-butoxy substituent at the 5-position. With a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol, this compound serves as a key synthetic intermediate in the development of pharmacologically active molecules . The tert-butoxy group imparts distinct physicochemical properties, including a predicted LogP of 0.9472, a predicted pKa of approximately 10.40, and a topological polar surface area (TPSA) of 54.98 Ų, which differ markedly from other 5-alkoxy analogs .

Why 5-(tert-Butoxy)pyridazin-3(2H)-one Cannot Be Arbitrarily Substituted by Methyl, Ethyl, or Benzyl Analogs in Synthesis


The 5-alkoxy substituent on the pyridazin-3(2H)-one core critically dictates the compound's lipophilicity, metabolic stability, and chemical reactivity during subsequent transformations . While the methoxy (CAS 123696-01-5) and ethoxy (CAS 82226-49-1) analogs are more polar and less sterically hindered, and the benzyloxy analog (CAS 1008517-73-4) is considerably more lipophilic and planar, the tert-butoxy group provides a unique balance of moderate lipophilicity and acid-labile protection . This balance is essential for optimizing drug-like properties such as membrane permeability and for enabling orthogonal deprotection strategies in complex synthetic routes [1].

Quantitative Evidence for Differentiating 5-(tert-Butoxy)pyridazin-3(2H)-one from Closest Analogs in Scientific Procurement


LogP Comparison: tert-Butoxy Confers Intermediate Lipophilicity for Balanced Drug-Like Properties

5-(tert-Butoxy)pyridazin-3(2H)-one has a vendor-reported LogP of 0.9472, which is significantly lower than the benzyloxy analog (LogP ~1.76) and higher than the methoxy analog (LogP ~-0.5 to 0.1, estimated) . This intermediate LogP value positions the tert-butoxy derivative more favorably for oral bioavailability, as compounds with LogP values between 1 and 3 are generally considered optimal for balancing solubility and membrane permeability [1].

Medicinal Chemistry Lipophilicity ADME

Steric Bulk and Orthogonal Protection: tert-Butoxy Provides Unique Deprotection Selectivity

The tert-butoxy group functions as a protecting group for the 5-hydroxyl function of the pyridazinone core. Unlike the methoxy and ethoxy groups, which are resistant to mild acidic cleavage, and the benzyloxy group, which requires hydrogenolysis, the tert-butoxy group can be cleaved under mild acidic conditions (e.g., TFA in DCM) to reveal the 5-hydroxy-pyridazin-3(2H)-one [1]. This allows for orthogonal protection strategies where the tert-butoxy group is removed without affecting acid-sensitive or base-sensitive functionalities elsewhere in the molecule .

Organic Synthesis Protecting Groups Medicinal Chemistry

Topological Polar Surface Area (TPSA) Comparison: tert-Butoxy Offers a Favorable TPSA for CNS Drug Design

The topological polar surface area (TPSA) of 5-(tert-Butoxy)pyridazin-3(2H)-one is 54.98 Ų . This falls well below the commonly cited threshold of 90 Ų for central nervous system (CNS) penetration and is lower than the TPSA of the corresponding benzyloxy analog (50.7 Ų reported for the same core) . While both are below the 90 Ų threshold, the slightly larger TPSA of the tert-butoxy derivative, combined with its lower LogP, suggests a potentially better balance of CNS permeability and aqueous solubility compared to the benzyloxy analog [1].

CNS Drug Discovery Physicochemical Properties ADME

Stability and Handling: tert-Butoxy Derivative Requires Refrigerated Storage (2-8°C) Unlike Room Temperature Stable Analogs

5-(tert-Butoxy)pyridazin-3(2H)-one requires storage at 2-8°C . In contrast, the corresponding 5-ethoxy analog is stable at room temperature . This difference in storage requirements is a direct consequence of the tert-butoxy group's acid lability and potential for thermal decomposition or hydrolysis, which is more pronounced than for the smaller alkoxy groups .

Chemical Stability Procurement Storage

Calculated pKa Suggests Altered Ionization State at Physiological pH Compared to Analogs

The predicted pKa of 5-(tert-Butoxy)pyridazin-3(2H)-one is approximately 10.40 . While direct experimental pKa data for the closest analogs (methoxy, ethoxy, benzyloxy) are not readily available in public sources, this value is consistent with a weakly acidic NH proton on the pyridazinone ring. The tert-butoxy group, through its electron-donating inductive effect (+I), is expected to slightly increase the pKa (decrease acidity) compared to the methoxy analog, which has a weaker +I effect. This subtle shift in pKa means the compound will be predominantly unionized at physiological pH 7.4, which may favor passive membrane diffusion compared to a more acidic analog [1].

Physicochemical Properties ADME Medicinal Chemistry

Defined Research and Industrial Application Scenarios for 5-(tert-Butoxy)pyridazin-3(2H)-one Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Balanced LogP and TPSA

In a medicinal chemistry program where initial hits contain a pyridazinone core with suboptimal lipophilicity (LogP > 3 or LogP < 0), 5-(tert-Butoxy)pyridazin-3(2H)-one can be used as a key intermediate. Its LogP of 0.9472 and TPSA of 54.98 Ų provide a favorable starting point for synthesizing analogs with improved drug-like properties. By building upon this scaffold, medicinal chemists can more effectively navigate the 'Goldilocks zone' of ADME space, potentially reducing the number of design-make-test-analyze cycles required to identify a lead candidate [1].

Complex Natural Product or API Synthesis Requiring Orthogonal Protecting Group Strategies

In the total synthesis of complex molecules where a 5-hydroxy-pyridazin-3(2H)-one moiety is a late-stage intermediate, 5-(tert-Butoxy)pyridazin-3(2H)-one is the preferred starting material. Its acid-labile tert-butoxy protecting group allows for deprotection under mild conditions (e.g., TFA) that are orthogonal to many other common protecting groups [2]. This enables chemists to selectively unmask the 5-hydroxyl group without affecting base-labile esters or silyl ethers, or reductively labile benzyl ethers, thus streamlining synthetic routes and improving overall yield .

CNS Drug Discovery Programs Where Blood-Brain Barrier Penetration is a Primary Objective

For research programs targeting central nervous system (CNS) disorders, the combination of a moderate LogP (0.9472) and a low TPSA (54.98 Ų) makes 5-(tert-Butoxy)pyridazin-3(2H)-one an attractive building block . Its TPSA is well below the 90 Ų threshold associated with CNS penetration, while its balanced lipophilicity may help mitigate efflux pump susceptibility (e.g., P-glycoprotein) often seen with more lipophilic compounds. This scaffold is therefore strategically valuable for constructing focused libraries of CNS-penetrant pyridazinone-based inhibitors or receptor modulators [3].

Agrochemical Lead Discovery Requiring Moderate Lipophilicity for Foliar Uptake

The pyridazinone class is a known pharmacophore in agrochemicals, including herbicides and fungicides. The moderate LogP of 0.9472 for 5-(tert-Butoxy)pyridazin-3(2H)-one is often within the optimal range for foliar uptake and translocation in plants, which typically favors compounds with LogP values between 0 and 3 [4]. Using this building block as a core scaffold for derivatization allows agrochemical researchers to explore structure-activity relationships while maintaining physicochemical properties conducive to effective field performance.

Quote Request

Request a Quote for 5-(tert-Butoxy)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.